molecular formula C4H7BrO2 B044725 Methyl 2-bromopropionate CAS No. 5445-17-0

Methyl 2-bromopropionate

Cat. No.: B044725
CAS No.: 5445-17-0
M. Wt: 167 g/mol
InChI Key: ACEONLNNWKIPTM-UHFFFAOYSA-N
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Description

Methyl 2-bromopropionate (C₄H₇BrO₂, CAS RN 5445-17-0) is an α-bromo ester with a molecular weight of 167.002 g/mol . It is widely used as an initiator in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, due to its ability to generate secondary radicals that efficiently control polymer chain growth . Its methyl ester group contributes to polarity and moderate steric bulk, balancing reactivity and stability in synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromopropionate can be synthesized through the bromination of methyl propionate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow bromination process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of bromine and a suitable solvent, with the reaction being monitored and controlled to maintain optimal conditions.

Chemical Reactions Analysis

Use as an Initiator

Methyl 2-bromopropionate can be used as an initiator in chemical reactions .

  • Polymer Brush Synthesis It can initiate the synthesis of polymer brushes with single-walled carbon nanotubes as backbones .
  • ATRP Reactions this compound can be used to form copper complexes and has high activity in atom transfer radical polymerization (ATRP) .
  • Telechelic Polymers It is used in the synthesis of telechelic 2-methyl-2-bromopropionate terminated polyurethane, which can then be used as a macroinitiator to synthesize PMMA-b-PU-b-PMMA tri-block copolymers through ATRP mechanism .

Reactions and Mechanisms

  • Elimination Reactions this compound can undergo elimination reactions . The bromoacid yields acetaldehyde, CO, and HBr, with the mechanism likely proceeding through a polar five-membered cyclic transition state .
  • Photoredox Reactions Following photoexcitation, a dissociative bimolecular electron transfer from the first excited singlet state of photocatalysts to this compound is observed .

Additional Reactions

  • Reacts with potassium carbonate in N,N-dimethyl-formamide
  • Undergoes ultrafast observation of a photoredox reaction mechanism

Scientific Research Applications

Organic Synthesis

Methyl 2-bromopropionate is primarily used as an alkylating agent in organic synthesis. It serves as a precursor for various compounds, including:

  • Amino Acids : It is involved in the synthesis of N-substituted amino acids.
  • Pharmaceuticals : This compound can be utilized in the preparation of intermediates for drug development.

Case Study: Synthesis of N-Substituted Amino Acids

Research indicates that this compound can effectively react with amines to form N-substituted derivatives, which are crucial in pharmaceutical applications .

Polymer Science

This compound is employed as an initiator in the synthesis of polymers, particularly in the formation of polymer brushes. These brushes are critical for enhancing the properties of materials used in nanotechnology and materials science.

Application Example:

  • Polymer Brushes on Carbon Nanotubes : this compound was used as an initiator during the synthesis of polymer brushes with single-walled carbon nanotubes (SWNTs) as backbones. This method enhances the surface properties and functionality of carbon nanotubes .

Analytical Chemistry

In analytical chemistry, this compound is utilized for various analytical techniques, including chromatography and spectroscopy. It is often used as a standard or internal reference material.

Analytical Applications:

  • Chromatography : this compound has been analyzed using gas chromatography (GC) to determine its purity and composition .
  • Mass Spectrometry : It serves as a reference compound in mass spectrometry for quality control processes .

Quality Control and Testing

This compound plays a role in quality control within laboratories, particularly for testing environmental samples and biological materials.

Application Example:

  • Proficiency Testing : It is used in proficiency testing programs for laboratories to ensure accurate analysis of brominated compounds .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Organic SynthesisPrecursor for N-substituted amino acids
Polymer ScienceInitiator for polymer brushes on SWNTs
Analytical ChemistryStandard in chromatography and mass spectrometry
Quality ControlUsed in proficiency testing

Mechanism of Action

The mechanism of action of methyl 2-bromopropionate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ester group can undergo hydrolysis and reduction. These reactions allow the compound to participate in various synthetic pathways, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Bromopropionate

Molecular Structure : Ethyl 2-bromopropionate (C₅H₉BrO₂, CAS RN 535-11-5) differs only in its ester group (ethyl vs. methyl), resulting in a higher molecular weight (181.029 g/mol) .
Reactivity :

  • In RAFT polymerization, ethyl derivatives are less commonly used than methyl esters due to the larger ethyl group’s steric hindrance, which slows radical initiation .
  • In ATRP, ethyl 2-bromopropionate has been substituted with methyl analogs to optimize reaction rates. For example, Kamada et al. (2010) found methyl 2-bromopropionate (MBrP) improved star polymer synthesis compared to ethyl 2-bromopropionate (EBrP) due to faster initiation kinetics .
    Applications : Ethyl 2-bromopropionate is utilized in Grignard reactions and sequential aza-Michael additions, where its slower degradation under basic conditions is advantageous .

Table 1: Key Properties of Methyl vs. Ethyl 2-Bromopropionate

Property This compound Ethyl 2-Bromopropionate
Molecular Formula C₄H₇BrO₂ C₅H₉BrO₂
Molecular Weight (g/mol) 167.002 181.029
CAS RN 5445-17-0 535-11-5
Purity (GC) >98.0% >98.0%
Key Applications ATRP, RAFT, Grignard Aza-Michael additions

Methyl 2-Bromoisobutyrate

Molecular Structure : Methyl 2-bromoisobutyrate (C₅H₉BrO₂, CAS RN 23877-12-5) features a branched α-carbon (tertiary bromide), unlike the linear structure of this compound .
Reactivity :

  • The tertiary bromide in methyl 2-bromoisobutyrate facilitates faster initiation in ATRP due to lower bond dissociation energy (C–Br) .
  • Computational studies show its reductive cleavage proceeds via a concerted mechanism, requiring lower activation energy than this compound .
    Applications : Preferred for synthesizing polymers with narrow dispersity (Đ < 1.5) in ATRP .

Ethyl α-Bromophenylacetate

Molecular Structure : Ethyl α-bromophenylacetate (C₁₀H₁₁BrO₂) incorporates an aromatic ring, introducing electronic conjugation absent in this compound .
Reactivity :

  • The phenyl group stabilizes radicals via resonance, reducing initiation efficiency compared to this compound in organocatalyzed photoredox ATRP .
  • Polymers initiated with ethyl α-bromophenylacetate exhibit higher dispersity (Đ = 1.64–1.70) versus Đ = 1.3–1.5 for this compound .

Bromocyclobutane Carboxylates

Molecular Structure : Bromocyclobutane carboxylates (e.g., methyl 1-bromocyclohexane carboxylate, C₈H₁₃BrO₂) feature cyclic structures, increasing steric bulk .
Reactivity :

  • Cyclic bromoesters exhibit slower initiation in RAFT due to hindered accessibility of the C–Br bond .
  • They are niche reagents for synthesizing constrained polymers or macrocycles .

Structural and Functional Insights

Electronic and Steric Effects

  • Methyl vs. Ethyl Esters : Methyl esters generally outperform ethyl analogs in polymerization due to reduced steric hindrance and faster radical generation .
  • Linear vs. Branched Bromides : Tertiary bromides (e.g., methyl 2-bromoisobutyrate) initiate polymerization faster than secondary bromides (this compound) due to weaker C–Br bonds .

Biological Activity

Methyl 2-bromopropionate (MBP) is an organic compound with the formula C4_4H7_7BrO2_2. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and polymer synthesis. This article explores the biological activity of MBP, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C4_4H7_7BrO2_2
  • Molecular Weight : 165.0 g/mol
  • Density : 1.497 g/mL at 25 °C
  • SMILES : COC(=O)C(C)Br
  • InChI Key : ACEONLNNWKIPTM-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of MBP and its derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

  • Cell Line Testing :
    • This compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) using the MTT assay.
    • Results indicated a dose-dependent cytotoxic effect on cancer cells, with significant activity observed particularly in HCT-116 and HepG2 cell lines.
    Cell LineIC50 (µM)Reference
    MCF-7>50
    HCT-11612.5
    HepG215.0
  • Mechanism of Action :
    • The mechanism behind the anticancer activity of MBP involves its ability to disrupt cellular processes, potentially through the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures may interact with specific proteins involved in cell survival pathways.

Polymerization Applications

This compound is also utilized as a reactive monomer in polymer chemistry, particularly in atom transfer radical polymerization (ATRP). Its role as an initiator enhances the synthesis of various polymers.

  • Polymerization Studies :
    • Research indicates that MBP serves as an effective initiator for the synthesis of amphiphilic copolymers, which are important in drug delivery systems.
    • The reactivity of MBP is attributed to its bromine atom, which facilitates radical generation necessary for polymerization processes.

Study 1: Antiproliferative Activity Assessment

In a study published in the Biochemical and Biophysical Research Communications, researchers synthesized various derivatives of MBP and assessed their antiproliferative properties against multiple cancer cell lines. The study found that certain derivatives exhibited enhanced activity compared to MBP itself, suggesting that structural modifications can significantly influence biological efficacy .

Study 2: Polymer Synthesis via ATRP

A thesis from a research institution explored the use of MBP in synthesizing water-soluble polymers through RAFT polymerization techniques. The findings demonstrated that MBP could effectively initiate polymer growth while maintaining control over molecular weight and distribution, which is crucial for developing targeted drug delivery systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-bromopropionate, and how can purity be optimized?

  • Methodology :

  • Esterification : React 2-bromopropionic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or GC-MS to confirm ester formation .
  • Purification : Distill under reduced pressure (bp 52°C, lit.) and validate purity (>98%) using GC with flame ionization detection. Impurities often include residual bromopropionic acid or methanol .
    • Key Data :
ParameterValueSource
Boiling Point52°C
Refractive Indexn20/D 1.451

Q. How should this compound be characterized to confirm structural identity?

  • Analytical Techniques :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.7 (d, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.3 (q, 1H, CHBr) .
  • FTIR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z 166 (C₄H₇BrO₂⁺) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (WGK 3 hazard rating) .
  • Storage : Keep in airtight containers at 2–30°C, away from ignition sources (flash point 52°C) .

Advanced Research Questions

Q. How does this compound function as an initiator in atom-transfer radical polymerization (ATRP)?

  • Mechanistic Insight :

  • The bromine atom acts as a leaving group, enabling halogen abstraction by a Cu(I) catalyst to generate propagating radicals. Kinetic studies show a balance between activation/deactivation cycles governs polymer dispersity (Đ) .
  • Example System : With N,N-diaryl dihydrophenazine photocatalysts, ultrafast spectroscopy reveals radical lifetimes of <1 µs, critical for controlling polymerization rates .

Q. How can contradictory kinetic data (e.g., Km, Vmax) in enzymatic dehalogenation studies be resolved?

  • Case Study : DL-DEX dehalogenase acts on this compound analogs (e.g., 2-bromo-2-methylpropionate) with reported Km = 5.6 mM and competitive inhibition (Ki = 5.2–6.5 mM for D/L-CPA) .
  • Resolution Strategies :

  • Validate assay conditions (pH, temperature, substrate purity).
  • Use isothermal titration calorimetry (ITC) to independently measure binding affinities .

Q. What strategies optimize yield in photoredox-catalyzed reactions using this compound?

  • Parameters for Optimization :

  • Catalyst Loading : 0.05–0.10 eq. of AIBN maximizes radical initiation while minimizing side reactions .
  • Solvent Choice : Non-polar solvents (e.g., toluene) enhance radical stability vs. polar aprotic solvents .
  • Light Intensity : Adjust UV-Vis irradiation to match catalyst absorption spectra (e.g., 450 nm for dihydrophenazines) .

Q. How can this compound derivatives be used to synthesize chiral intermediates?

  • Stereochemical Applications :

  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to generate enantiomerically enriched α-branched esters .
  • Case Study : (R)-2-Methylbutanoic acid synthesis from L-isoleucine via bromopropionate intermediates .

Q. Data Contradiction Analysis

Q. Why do reported flash points for this compound vary between 52°C and 125.6°F (52°C vs. 52.6°C)?

  • Root Cause : Discrepancies arise from measurement methods (open vs. closed cup). Standardize testing per ASTM D93 (closed-cup) to ensure consistency .

Q. Key Safety and Regulatory Data

ParameterValueSource
WGK Hazard Rating3 (Highly water-polluting)
LD50 (Oral, Rat)281 mg/kg
Storage Temp.2–30°C

Properties

IUPAC Name

methyl 2-bromopropanoate
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InChI

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ACEONLNNWKIPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C(=O)OC)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7BrO2
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DSSTOX Substance ID

DTXSID90884159
Record name Propanoic acid, 2-bromo-, methyl ester
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Molecular Weight

167.00 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl 2-bromopropionate
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CAS No.

5445-17-0
Record name Methyl 2-bromopropanoate
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Record name Methyl 2-bromopropionate
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